molecular formula C14H21NO B2864609 (1-(2-Methylbenzyl)piperidin-2-yl)methanol CAS No. 415701-94-9

(1-(2-Methylbenzyl)piperidin-2-yl)methanol

Cat. No.: B2864609
CAS No.: 415701-94-9
M. Wt: 219.328
InChI Key: BKHIAHWMJAFDIT-UHFFFAOYSA-N
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Description

(1-(2-Methylbenzyl)piperidin-2-yl)methanol is a piperidine derivative featuring a 2-methylbenzyl group attached to the nitrogen atom and a hydroxymethyl (-CH$_2$OH) group at the 2-position of the piperidine ring (Fig. 1). This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting receptors or enzymes.

Properties

IUPAC Name

[1-[(2-methylphenyl)methyl]piperidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-12-6-2-3-7-13(12)10-15-9-5-4-8-14(15)11-16/h2-3,6-7,14,16H,4-5,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHIAHWMJAFDIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCCCC2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in the position and nature of substituents on the benzyl group, the location of the hydroxymethyl group on the piperidine ring, and additional functional groups. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name Benzyl Substituent Piperidine -CH$_2$OH Position Molecular Formula Molecular Weight (g/mol) Key Features
(1-(2-Methylbenzyl)piperidin-2-yl)methanol 2-Methyl 2 C${14}$H${19}$NO 217.31 Target compound; moderate lipophilicity
[1-(4-Methylbenzyl)piperidin-3-yl]methanol 4-Methyl 3 C${14}$H${21}$NO 219.32 Positional isomer; increased steric hindrance at 3-position
[1-(2-Chlorobenzyl)piperidin-4-yl]methanol 2-Chloro 4 C${13}$H${17}$ClNO 253.74 Electron-withdrawing substituent; higher toxicity risk
(1-Ethylpiperidin-2-yl)methanol Ethyl (N-substituent) 2 C$8$H${17}$NO 143.23 Simplified structure; reduced aromatic interactions
2-Piperidineethanol,1-(phenylmethyl)- Phenyl (no methyl) 2 (ethanol chain) C${14}$H${21}$NO 219.32 Ethanol chain; altered solubility and H-bonding
Key Observations:
  • Substituent Position : The 2-methyl group on the benzyl ring (target compound) may confer different steric and electronic effects compared to 4-methyl or chloro analogs.
  • Piperidine Hydroxymethyl Position: The 2-position (target) vs.
  • Toxicity : Chloro-substituted analogs (e.g., ) are associated with higher acute toxicity (H302, H315) compared to methyl-substituted derivatives .
Table 2: Physicochemical Properties
Compound Name Solubility LogP (Predicted) Stability
This compound Moderate in ethanol/DMSO 2.1 Stable at -20°C
[1-(4-Methylbenzyl)piperidin-3-yl]methanol High in DMSO 2.3 Hygroscopic
(1-Ethylpiperidin-2-yl)methanol High in polar solvents 1.5 Air-sensitive

Biological Activity

(1-(2-Methylbenzyl)piperidin-2-yl)methanol, also known by its CAS number 415701-94-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties, including:

  • Cholinesterase Inhibition : This activity is significant for therapeutic applications in Alzheimer's disease, where cholinesterase inhibitors are used to enhance cholinergic function. The compound has shown promising results in inhibiting acetylcholinesterase (AChE) activity, which is crucial for neurotransmission .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of piperidine compounds exhibit antibacterial and antifungal properties. While specific data on this compound is limited, related compounds have demonstrated activity against various pathogens, including Gram-positive and Gram-negative bacteria .

Structure-Activity Relationships (SAR)

The biological activity of piperidine derivatives often correlates with their structural features. Key findings from SAR studies include:

  • Substituent Effects : The presence of electron-donating groups such as methyl or hydroxyl groups can enhance biological activity by increasing lipophilicity and improving binding affinity to target enzymes .
  • Ring Modifications : Alterations to the piperidine ring can significantly affect the potency and selectivity of these compounds. For instance, modifications that reduce steric hindrance or increase hydrophilicity can lead to improved pharmacokinetic profiles .

Case Study 1: Cholinesterase Inhibition

In a study focused on the development of new cholinesterase inhibitors, derivatives similar to this compound were synthesized and evaluated for their AChE inhibitory activity. The most potent compounds exhibited IC50 values ranging from 10 to 30 μM, indicating significant inhibition compared to standard drugs used in Alzheimer's treatment .

Case Study 2: Antimicrobial Evaluation

A series of piperidine derivatives were tested for their antimicrobial efficacy against various bacterial strains. While direct data on this compound was not available, related compounds demonstrated MIC values between 0.0048 mg/mL and 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli, suggesting potential for similar activity in this compound .

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